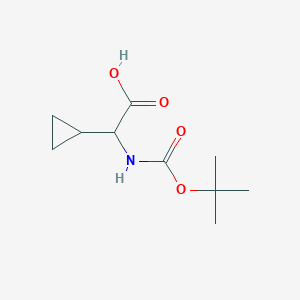
(4-Ethynylphenyl)trimethylsilane
Descripción general
Descripción
“(4-Ethynylphenyl)trimethylsilane” is a chemical compound with the molecular formula C11H14Si . It is also known by other names such as “1-Ethynyl-4-(trimethylsilyl)benzene” and "4-(Trimethylsilyl)phenylacetylene" . The compound is a colorless to yellow clear liquid .
Molecular Structure Analysis
The molecular weight of “(4-Ethynylphenyl)trimethylsilane” is 174.32 . The compound has a boiling point of 75 °C/4 mmHg, a flash point of 69 °C, a specific gravity of 0.90, and a refractive index of 1.52 .Physical And Chemical Properties Analysis
“(4-Ethynylphenyl)trimethylsilane” is a liquid at 20 degrees Celsius . It has a boiling point of 75 °C/4 mmHg, a flash point of 69 °C, a specific gravity of 0.90, and a refractive index of 1.52 . Its maximum absorption wavelength is 253 (EtOH) nm .Aplicaciones Científicas De Investigación
Coupling Reactions and Synthesis of Conjugated Diynes
(4-Ethynylphenyl)trimethylsilane is a key component in coupling reactions. For instance, Nishihara et al. (2000) utilized alkynylsilanes in Cu(I)-mediated coupling reactions to synthesize conjugate diynes and disubstituted ethynes. This process highlights the compound's utility in creating symmetrical and unsymmetrical diarylethynes through a one-pot synthesis approach, demonstrating its versatility in organic synthesis (Nishihara et al., 2000).
Formation of Polymers and Nanostructures
The compound also plays a critical role in the formation of polymers and nanostructures. For example, Pola et al. (2001) reported on the laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes in the gas phase, leading to the deposition of thin films of solid organosilicon polymers. This process opens up new avenues for the development of materials with potential applications in electronics and coatings (Pola et al., 2001).
Photonic Properties and Material Science
Further, the alkyne polyhydrosilylation reactions of 4-ethynylphenyl derivatives, as studied by Lu et al. (2011), result in poly(silylenevinylene)s with notable photonic properties. These materials demonstrate aggregation-enhanced emission, indicating their potential use in optoelectronic devices and chemosensors (Lu et al., 2011).
Mechanofluorochromic Properties
Additionally, the incorporation of trimethylsilyl groups in luminophores, as explored by Ramachandran and Dhamodharan (2017), showcases the impact of steric considerations on mechanofluorochromism. This finding suggests the compound's utility in creating materials that change color under mechanical stress, with applications in sensors and solid-state lighting (Ramachandran & Dhamodharan, 2017).
Electrolyte Solvents for Li-ion Batteries
Moreover, novel silane compounds, including derivatives of (4-Ethynylphenyl)trimethylsilane, have been synthesized and evaluated as electrolyte solvents in lithium-ion batteries. These compounds exhibit high lithium-ion conductivities and excellent cyclability, suggesting their potential in enhancing battery performance (Amine et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
(4-ethynylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWQLJTMSFUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154480-67-8 | |
| Record name | Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154480-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethynylphenyl)trimethylsilane | |
CAS RN |
16116-92-0 | |
| Record name | (4-Ethynylphenyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






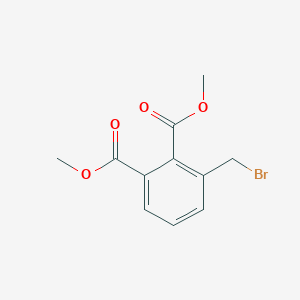

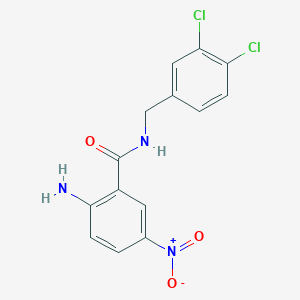
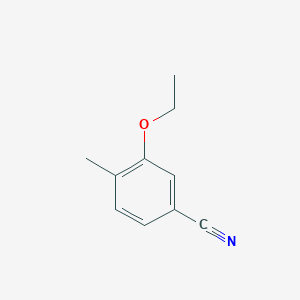
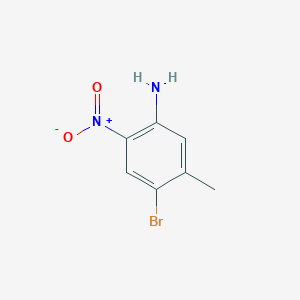


![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
